5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a tetrahydrobenzothieno pyrimidine core
Properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-10-22-16(24-12-6-4-5-11(9-12)18(19,20)21)15-13-7-2-3-8-14(13)25-17(15)23-10/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZPBYJPXMNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. Continuous flow nitration, for example, has been developed for similar compounds and can be adapted for the synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluoromethylating agents for introducing the trifluoromethyl group , and various oxidizing and reducing agents for modifying the functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce a variety of substituted benzothieno pyrimidines with different functional groups .
Scientific Research Applications
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the regulation of central inflammation and brain inflammation processes
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation . The trifluoromethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
Uniqueness
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and its tetrahydrobenzothieno pyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
The compound 5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. The presence of trifluoromethyl and thioether groups in its structure may enhance its biological properties, making it a candidate for further investigation.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a trifluoromethyl group attached to a phenoxy moiety, which is known to influence the compound's lipophilicity and biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds with similar structures, particularly those containing trifluoromethyl groups. These studies suggest that such compounds may exhibit significant antimicrobial and anticancer properties.
Antibacterial Activity
Research indicates that compounds with trifluoromethyl substitutions often show enhanced antibacterial activity. For instance, derivatives similar to our compound have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL to higher values depending on structural modifications . The mechanism behind this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 4.88 | Bacillus mycoides |
| Compound 2 | 22.4 | Escherichia coli |
| Compound 3 | 17.8 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of similar compounds has also been documented extensively. In vitro studies have shown that certain derivatives exhibit IC50 values lower than traditional chemotherapeutics like Doxorubicin against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer)【2】.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 12.4 | 17.6 |
| HePG2 | 17.8 | 18.0 |
The mechanisms by which the compound exerts its biological effects are multifaceted:
- Antibacterial Mechanism : The trifluoromethyl group may enhance binding affinity to bacterial enzymes or receptors, leading to increased potency against resistant strains.
- Anticancer Mechanism : Studies involving gene expression analysis have shown that treatment with similar compounds can down-regulate critical genes involved in tumor progression such as EGFR, KRAS, and TP53. This suggests a potential pathway for inducing apoptosis in cancer cells【2】.
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Case Study 1 : A study on a series of urea derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, highlighting the importance of structural modifications including trifluoromethyl groups【2】.
- Case Study 2 : In vivo studies on mice treated with similar anticancer agents showed reduced tumor sizes and improved survival rates compared to control groups【2】【4】.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
